molecular formula C16H20N4O4 B11152998 N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]norleucine

N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]norleucine

Cat. No.: B11152998
M. Wt: 332.35 g/mol
InChI Key: IMYWMMZWMYBCQI-UHFFFAOYSA-N
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Description

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID is a complex organic compound with a unique structure that includes a benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID typically involves multiple steps, starting with the preparation of the benzotriazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the propanamide and hexanoic acid moieties through amide bond formation and esterification reactions, respectively. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The benzotriazine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID exerts its effects involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways by binding to key proteins and altering their function. These interactions are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]HEXANOIC ACID is unique due to its benzotriazine ring, which imparts specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C16H20N4O4/c1-2-3-7-13(16(23)24)17-14(21)9-10-20-15(22)11-6-4-5-8-12(11)18-19-20/h4-6,8,13H,2-3,7,9-10H2,1H3,(H,17,21)(H,23,24)

InChI Key

IMYWMMZWMYBCQI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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